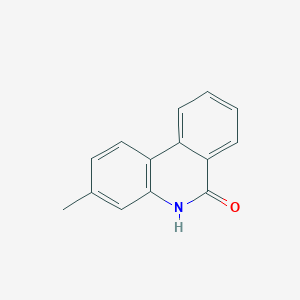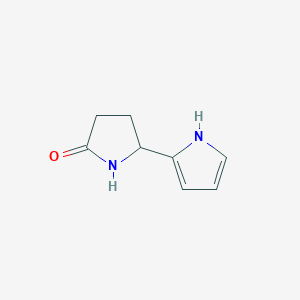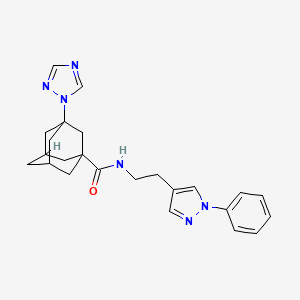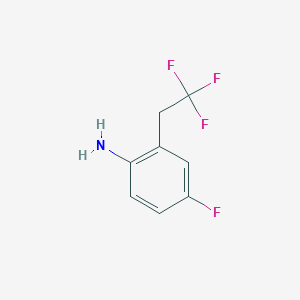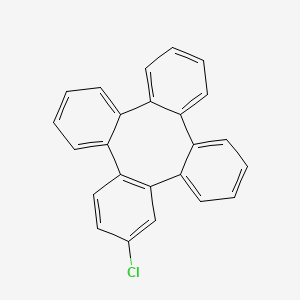
2-Chlorotetraphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorotetraphenylene is a derivative of tetraphenylene, a polycyclic aromatic hydrocarbon This compound is characterized by the substitution of a chlorine atom at the second position of the tetraphenylene structure Tetraphenylenes are known for their unique saddle-shaped geometry, which imparts interesting chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions: 2-Chlorotetraphenylene can be synthesized through a chlorination reaction of tetraphenylene. One common method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction typically proceeds in the presence of a catalyst such as gold(III) chloride (AuCl3) and a solvent like dichloroethane (DCE). The reaction mixture is stirred at room temperature for a short period before being heated to around 80°C for 24 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling chlorinating agents and catalysts.
化学反応の分析
Types of Reactions: 2-Chlorotetraphenylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds can be used to replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized tetraphenylenes, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学的研究の応用
2-Chlorotetraphenylene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
作用機序
The mechanism of action of 2-Chlorotetraphenylene involves its interaction with molecular targets through its aromatic system and the chlorine substituent. The compound can engage in π-π stacking interactions, hydrogen bonding, and halogen bonding. These interactions influence its reactivity and potential biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
2-Chloronaphthalene: Another chlorinated aromatic compound with similar electronic properties but a simpler structure.
Tetraphenylene: The parent compound without the chlorine substituent, which has different reactivity and applications.
Other Chlorinated Polycyclic Aromatics: Compounds like 1-chloropyrene and 2-chlorofluorene share some chemical properties with 2-Chlorotetraphenylene.
Uniqueness: this compound stands out due to its unique saddle-shaped geometry and the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its stability make it a valuable compound for research and industrial applications.
特性
分子式 |
C24H15Cl |
|---|---|
分子量 |
338.8 g/mol |
IUPAC名 |
2-chlorotetraphenylene |
InChI |
InChI=1S/C24H15Cl/c25-16-13-14-23-21-11-4-3-9-19(21)17-7-1-2-8-18(17)20-10-5-6-12-22(20)24(23)15-16/h1-15H |
InChIキー |
ATOYFQNWKLVJAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)C4=CC=CC=C4C5=CC=CC=C25 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
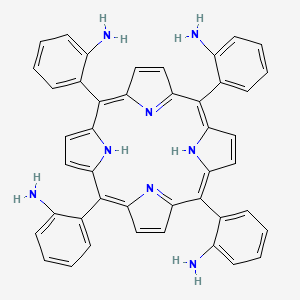
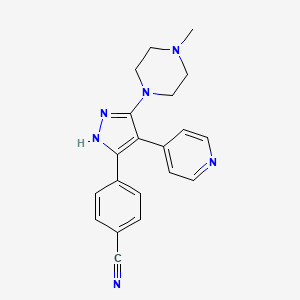

![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
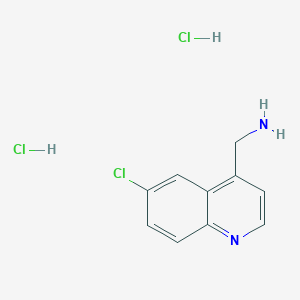
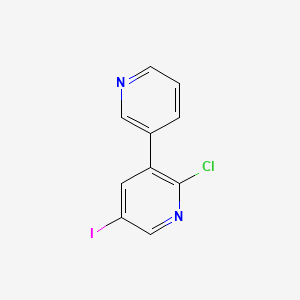
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
